4-Bromo-5-(trifluoromethyl)picolinaldehyde
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Overview
Description
4-Bromo-5-(trifluoromethyl)picolinaldehyde is an organic compound with the molecular formula C7H3BrF3NO It is a derivative of picolinaldehyde, featuring a bromine atom at the 4-position and a trifluoromethyl group at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(trifluoromethyl)picolinaldehyde typically involves the bromination and trifluoromethylation of picolinaldehyde. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(trifluoromethyl)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Bromo-5-(trifluoromethyl)picolinaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Trifluoromethyl-2-pyridinecarbaldehyde
- 6-Bromo-2-pyridinecarboxaldehyde
- 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
Uniqueness
4-Bromo-5-(trifluoromethyl)picolinaldehyde is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
1256805-74-9 |
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Molecular Formula |
C7H3BrF3NO |
Molecular Weight |
254.00 g/mol |
IUPAC Name |
4-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3BrF3NO/c8-6-1-4(3-13)12-2-5(6)7(9,10)11/h1-3H |
InChI Key |
WSHWRCBBHQWOQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Br)C(F)(F)F)C=O |
Origin of Product |
United States |
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